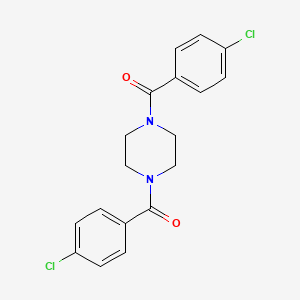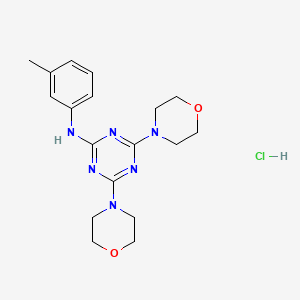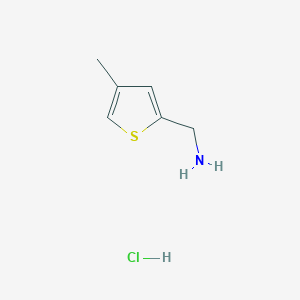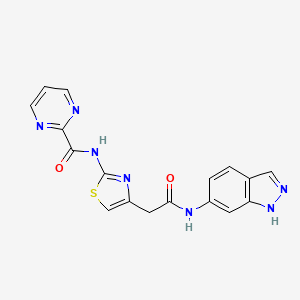
Piperazine-1,4-diylbis((4-chlorophenyl)methanone)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Piperazine-1,4-diylbis((4-chlorophenyl)methanone) is an organic compound with the formula C18H16Cl2N2O2 . It is typically available in solid form .
Molecular Structure Analysis
The molecular structure of Piperazine-1,4-diylbis((4-chlorophenyl)methanone) is represented by the SMILES notation: Clc1ccc(cc1)C(=O)N2CCN(CC2)C(=O)c3ccc(Cl)cc3 . This indicates the presence of two chlorophenyl groups attached to a piperazine ring via methanone linkages .Chemical Reactions Analysis
While specific chemical reactions involving Piperazine-1,4-diylbis((4-chlorophenyl)methanone) are not mentioned in the sources retrieved, piperazine derivatives have been studied for their anti-allergic activities .Physical And Chemical Properties Analysis
Piperazine-1,4-diylbis((4-chlorophenyl)methanone) is a solid at room temperature . It has a molecular weight of 363.24 .科学的研究の応用
Synthesis and Potential Therapeutic Applications
Anticancer and Antituberculosis Studies : A series of compounds derived from piperazine, including those similar to "Piperazine-1,4-diylbis((4-chlorophenyl)methanone)," have been synthesized and tested for their in vitro anticancer and antituberculosis activities. Some derivatives showed significant activity against human breast cancer cell lines and the tuberculosis bacterium M. tb H37Rv, suggesting potential as therapeutic agents in treating these diseases (Mallikarjuna, Padmashali, & Sandeep, 2014).
Antihistamines Synthesis : Research into the efficient synthesis of antihistamine drugs like clocinizine and chlorcyclizine utilized intermediates structurally related to "Piperazine-1,4-diylbis((4-chlorophenyl)methanone)." These studies highlight the compound's relevance in creating effective yields of antihistamines, showcasing its importance in pharmaceutical manufacturing (Venkat Narsaiah & Narsimha, 2011).
Antimicrobial Activity : Various piperazine derivatives, including those related to "Piperazine-1,4-diylbis((4-chlorophenyl)methanone)," have been synthesized and tested for their antimicrobial properties. These compounds showed variable and modest activity against bacteria and fungi, indicating their potential as antimicrobial agents (Patel, Agravat, & Shaikh, 2011).
Forensic Applications : The development of methods for detecting synthetic drugs, including derivatives of piperazine, has significant implications for forensic science. Research has focused on creating simple, fast, and portable electrochemical methods for detecting such compounds in seized samples, demonstrating the chemical's relevance beyond therapeutic uses (Silva et al., 2021).
Antihypertensive Agents : The study of 5-(1-piperazinyl)-1H-1,2,4-triazol-3-amines, which share a structural motif with "Piperazine-1,4-diylbis((4-chlorophenyl)methanone)," for antihypertensive and diuretic activity indicates the broad pharmacological potential of piperazine derivatives in treating cardiovascular conditions (Meyer, Tomcufcik, Chan, & Haug, 1989).
Safety and Hazards
The compound is associated with certain hazards, as indicated by the GHS07 pictogram . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261) and rinsing cautiously with water for several minutes in case of eye contact (P305+P351+P338) .
特性
IUPAC Name |
[4-(4-chlorobenzoyl)piperazin-1-yl]-(4-chlorophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Cl2N2O2/c19-15-5-1-13(2-6-15)17(23)21-9-11-22(12-10-21)18(24)14-3-7-16(20)8-4-14/h1-8H,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXYNNMHHFGAVAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC=C(C=C2)Cl)C(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-cyclopentyl-2-(8-(4-ethoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2745185.png)
![2-Chloro-N-[2-(1-methylpyrazol-4-yl)oxan-4-yl]acetamide](/img/structure/B2745186.png)
![4-{3-[4,6-Dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoyl}-1,2,3,4-tetrahydroquinoxalin-2-one](/img/structure/B2745188.png)
![2-(4-(3-chlorophenyl)-2,5-dioxo-3,4-dihydrofuro[3,4-d]pyrimidin-1(2H,5H,7H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2745191.png)

![4-[4-(ethoxycarbonyl)-3-nitro-1H-pyrazol-1-yl]butanoic acid](/img/structure/B2745193.png)


![N-(4-methylcyclohexyl)-3-[5-oxo-4-(2-phenylethyl)-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide](/img/structure/B2745199.png)

![N-(4-chlorophenyl)-N'-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}phenyl)urea](/img/structure/B2745202.png)
![2-[3-(4-Bromoanilino)-1-(dimethylamino)-2-propenylidene]malononitrile](/img/structure/B2745204.png)
![((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone](/img/structure/B2745205.png)
![2-[(E)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]benzoic acid](/img/structure/B2745206.png)